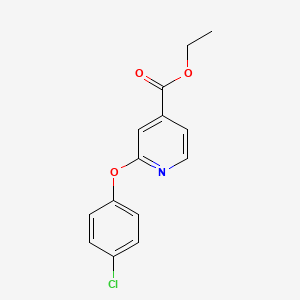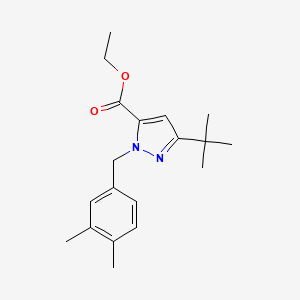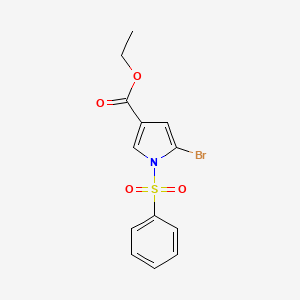
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% (2-CIE-95) is an organic compound with a wide range of applications in scientific research. It is an ester of 2-chloro-isonicotinic acid (2-CIA) and ethyl alcohol. 2-CIE-95 is a white crystalline solid with a melting point of 144-145 °C and a boiling point of 250-251 °C. It is soluble in water, alcohol, and ether. 2-CIE-95 is primarily used in biochemical and physiological studies due to its ability to interact with proteins, enzymes, and other biological molecules.
Scientific Research Applications
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has a variety of applications in scientific research. It is used as a substrate for various enzymes, such as tyrosinase and acetylcholinesterase. It is also used as a ligand in binding studies of proteins and other biological molecules. In addition, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% is used in the study of the structure and function of enzymes, as well as in the study of the biosynthesis of hormones and other biologically active compounds.
Mechanism of Action
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% acts as an inhibitor of tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme involved in the biosynthesis of melanin, a pigment responsible for skin coloration. Acetylcholinesterase is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and memory formation. When 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% binds to tyrosinase or acetylcholinesterase, it inhibits their activity and thus prevents the production or breakdown of their respective target molecules.
Biochemical and Physiological Effects
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has been shown to reduce skin pigmentation and improve memory formation. It has also been shown to reduce inflammation and oxidative stress in cells, as well as to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 144-145 °C and a boiling point of 250-251 °C. It is also soluble in water, alcohol, and ether, making it easy to work with in a laboratory setting. Additionally, it has a variety of applications in scientific research, making it a versatile reagent for use in a variety of experiments.
However, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% also has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. It is also toxic in high concentrations, so it must be handled with caution in the laboratory.
Future Directions
There are a number of potential future applications of 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95%. It could be used in the development of new drugs or drug delivery systems, as it has been shown to interact with proteins and enzymes. It could also be used in the study of the structure and function of proteins and other biological molecules. Additionally, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% could be used in the development of new diagnostic tools for diseases such as cancer, as it has been shown to inhibit the growth of cancer cells. Finally, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% could be used in the development of new cosmetics, as it has been shown to reduce skin pigmentation.
Synthesis Methods
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% can be synthesized from 2-chloro-isonicotinic acid and ethyl alcohol in a two-step process. First, 2-chloro-isonicotinic acid is reacted with ethyl alcohol in the presence of an acid catalyst to form 2-chloro-isonicotinic acid ethyl ester. This reaction is carried out at a temperature of 80-90 °C for 5-10 hours. The resulting product is then purified by recrystallization to obtain 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95%.
properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-18-14(17)10-7-8-16-13(9-10)19-12-5-3-11(15)4-6-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRDGSHDBPGZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)



![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)